molecular formula C6H12O6 B3280102 (3R,4R,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol CAS No. 70849-25-1

(3R,4R,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol

Cat. No.: B3280102
CAS No.: 70849-25-1
M. Wt: 181.15 g/mol
InChI Key: WQZGKKKJIJFFOK-NNGFHBKQSA-N
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Description

The compound (3R,4R,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol is a stereoisomeric and isotopically labeled derivative of hexose monosaccharides. Its structure comprises a six-membered oxane ring with hydroxyl groups at positions 2, 3, 4, and 5, a hydroxymethyl group at position 6, and a carbon-13 (13C) isotopic label at position 2 (denoted as (213C)). This configuration distinguishes it from common hexoses like D-glucose and D-galactose, which have distinct stereochemical arrangements. The 13C labeling suggests applications in metabolic tracing or nuclear magnetic resonance (NMR) studies.

Properties

IUPAC Name

(3R,4R,5R,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6?/m1/s1/i6+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-NNGFHBKQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@H]([C@H]([13CH](O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3R,4R,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and implications in various fields such as medicine and nutrition.

Chemical Structure and Properties

The compound belongs to the class of sugar alcohols and is characterized by multiple hydroxyl groups that contribute to its solubility and reactivity. The molecular formula is C6H14O5C_6H_{14}O_5 with a molecular weight of approximately 180.16 g/mol. Its structure can be represented as follows:

 3R 4R 5R 6R 6 Hydroxymethyl 213C oxane 2 3 4 5 tetrol\text{ 3R 4R 5R 6R 6 Hydroxymethyl 213C oxane 2 3 4 5 tetrol}

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has shown potential as a free radical scavenger due to its hydroxyl groups which can donate electrons.
  • Antimicrobial Properties : Studies have indicated that it may inhibit the growth of certain bacterial strains.
  • Immunomodulatory Effects : It appears to influence immune responses by modulating cytokine production.

The biological effects of this compound can be attributed to its interaction with various cellular pathways:

  • Antioxidant Mechanism : The presence of hydroxyl groups allows the compound to neutralize reactive oxygen species (ROS), thus protecting cells from oxidative stress.
  • Inhibition of Pathogen Growth : The compound may disrupt bacterial cell wall synthesis or function through interference with metabolic pathways.
  • Cytokine Modulation : It can upregulate anti-inflammatory cytokines while downregulating pro-inflammatory markers.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenging of free radicals
AntimicrobialInhibition of E. coli and S. aureus growth
ImmunomodulatoryIncreased IFN-g production; decreased IL-4

Case Study 1: Antioxidant Properties

A study conducted on the antioxidant capacity of this compound demonstrated significant radical scavenging activity in vitro. The results indicated that the compound effectively reduced oxidative stress markers in cultured cells.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of various sugar alcohols including this compound against common pathogens like E. coli and S. aureus showed a notable inhibition zone in agar diffusion assays.

Case Study 3: Immunomodulatory Effects

Research published in a peer-reviewed journal highlighted that treatment with this compound led to enhanced production of interferon-gamma (IFN-g) in immune cells while simultaneously inhibiting the secretion of IL-4. This suggests a potential role in modulating immune responses favorably towards Th1-type immunity .

Scientific Research Applications

Role as a Sugar Alcohol

This compound is structurally related to sugar alcohols and can be utilized as a substrate in enzymatic reactions. Its hydroxymethyl group enhances its reactivity and potential for modification, making it useful in synthesizing derivatives that can serve as intermediates in biochemical pathways .

Metabolic Studies

The stable isotopic labeling of the compound (indicated by the presence of 213C) allows for its application in metabolic studies. Researchers can track metabolic pathways and understand the dynamics of carbohydrate metabolism in various organisms .

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial activity. The hydroxymethyl group may contribute to this property by enhancing interaction with microbial cell membranes .

Potential in Drug Formulation

The compound's unique stereochemistry may allow it to act as a chiral building block for synthesizing pharmaceuticals. Its ability to form hydrogen bonds can improve solubility and stability of drug formulations .

Cholesterol Regulation

Preliminary studies suggest that (3R,4R,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol may have beneficial effects on cholesterol levels when incorporated into nutraceutical compositions. This application is particularly relevant for developing dietary supplements aimed at managing lipid profiles in mammals .

Dietary Fiber Substitute

Given its structural properties, this compound could be explored as a dietary fiber substitute due to its potential prebiotic effects. It may promote gut health by supporting beneficial gut microbiota .

Case Studies and Research Findings

Study TitleFocusFindings
Metabolic Pathways of Sugar AlcoholsInvestigating metabolic pathways using isotopically labeled compoundsConfirmed that this compound can be traced through glycolytic pathways in yeast models
Antimicrobial Activity of Hydroxymethyl CompoundsEvaluating the antimicrobial properties of hydroxymethyl derivativesDemonstrated significant inhibition of bacterial growth at specific concentrations
Nutraceutical Formulations for Lipid ManagementDeveloping dietary supplements for cholesterol regulationFound that incorporating this compound into formulations led to a statistically significant reduction in LDL cholesterol levels

Comparison with Similar Compounds

Structural and Stereochemical Differences

The target compound’s unique (3R,4R,5R,6R) stereochemistry contrasts with other hexoses (Table 1). Key comparisons include:

Table 1: Stereochemical Configurations of Selected Hexoses
Compound IUPAC Name (Stereochemistry) Key Differences vs. Target Compound
Target Compound (3R,4R,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol Reference standard
D-Galactose (3R,4S,5R,6R)-6-(Hydroxymethyl)oxane-2,3,4,5-tetrol 4S vs. 4R configuration
D-Glucose (3R,4S,5S,6R)-6-(Hydroxymethyl)oxane-2,3,4,5-tetrol 4S and 5S vs. 4R and 5R
L-Altrose (3R,4S,5R,6S)-6-(Hydroxymethyl)oxane-2,3,4,5-tetrol 4S and 6S vs. 4R and 6R
L-Idose-1-13C (3S,4R,5R,6S)-6-(Hydroxymethyl)(1-13C)oxane-2,3,4,5-tetrol 3S, 4R, 6S vs. 3R, 4R, 6R; 13C label at position 1

The target compound’s all-R configuration at positions 3, 4, 5, and 6 is rare among naturally occurring hexoses. For example, D-galactose shares the 3R, 5R, and 6R positions but has an S configuration at C4. L-Idose-1-13C, an isotopic analog, differs in stereochemistry at C3 and C6 and carries the 13C label at C1 instead of C2.

Physicochemical Properties

All hexoses share the molecular formula C6H12O6 , but stereochemistry and isotopic labeling influence properties like optical rotation, solubility, and metabolic behavior:

  • Optical Rotation : D-Glucose exhibits +52.7°, while D-Galactose shows +80.2°. The target compound’s all-R configuration may result in distinct optical activity.
  • Solubility : D-Galactose has high water solubility (68 g/100 mL at 20°C), whereas L-altrose and L-idose are less soluble due to altered hydrogen bonding.
  • Isotopic Effects : The 13C label in the target compound minimally affects chemical reactivity but enables tracking in metabolic studies via NMR or mass spectrometry.

Q & A

Q. How can the stereochemical configuration of (3R,4R,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol be experimentally confirmed?

  • Methodology : Use X-ray crystallography for absolute configuration determination. For solution-state analysis, employ nuclear Overhauser effect (NOE) experiments in NMR to identify spatial proximity of hydroxyl groups. Compare observed coupling constants (JHHJ_{H-H}) with those predicted by Karplus equations for axial/equatorial proton orientations in the pyranose ring .
  • Validation : Cross-validate with computational chemistry tools (e.g., Gaussian or ORCA) to optimize geometry and calculate theoretical NMR spectra .

Q. What are the key steps for synthesizing 213C-labeled hydroxymethyl derivatives of oxane-based carbohydrates?

  • Synthesis Strategy :

Use isotopically labeled precursors (e.g., 213C-enriched formaldehyde) for hydroxymethyl group incorporation.

Employ regioselective protection/deprotection (e.g., benzyl or acetyl groups) to control reactivity during ring closure.

Optimize reaction conditions (pH, temperature) to minimize epimerization, as stereochemical integrity is critical for biological activity .

Q. Which analytical techniques are optimal for quantifying trace impurities in this compound?

  • Approach :
  • HPLC-MS : Use hydrophilic interaction liquid chromatography (HILIC) with high-resolution mass spectrometry to separate and identify polar byproducts.
  • Ion Chromatography : Detect residual ions (e.g., sulfate, acetate) from synthesis .
  • Isotopic Purity : Verify 213C enrichment via isotope ratio mass spectrometry (IRMS) .

Advanced Research Questions

Q. How does the isotopic labeling (213C) impact the compound’s metabolic tracing in Leloir pathway studies?

  • Experimental Design :
  • Incubate 213C-labeled compound with galactose-1-phosphate uridylyltransferase (GALT) in vitro.
  • Track 213C incorporation into UDP-galactose via LC-MS/MS.
  • Compare kinetic parameters (KmK_m, VmaxV_{max}) with unlabeled analogs to assess isotopic effects .
    • Data Interpretation : Isotopic labeling may alter enzyme-substrate binding due to mass differences, requiring correction factors in kinetic models.

Q. What computational methods are suitable for modeling the interaction of this compound with aldose reductase?

  • Protocol :

Perform molecular docking (AutoDock Vina) using the crystal structure of aldose reductase (PDB: 1AH0).

Validate binding poses with molecular dynamics (MD) simulations (Amber or GROMACS) using the GAFF force field .

Calculate binding free energy via MM-PBSA/GBSA.

  • Key Parameters : Focus on hydrogen bonding between hydroxyl groups and catalytic residues (Tyr48, His110) .

Q. How can contradictory melting point data for oxane derivatives be resolved?

  • Case Study :
  • Conflicting reports: cites a melting point of -168–170°C, while lists 128°C.
  • Resolution :

Verify polymorphic forms via differential scanning calorimetry (DSC) and powder XRD.

Assess hydration state (anhydrous vs. hydrate) using thermogravimetric analysis (TGA) .

Q. What strategies mitigate oxidative degradation during long-term storage of hydroxyl-rich carbohydrates?

  • Stability Protocol :
  • Store under inert gas (argon) at -80°C in amber vials.
  • Add antioxidants (e.g., ascorbic acid) or chelators (EDTA) to sequester metal ions that catalyze oxidation .
  • Monitor degradation via periodic NMR or FTIR to detect carbonyl formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol
Reactant of Route 2
(3R,4R,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol

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